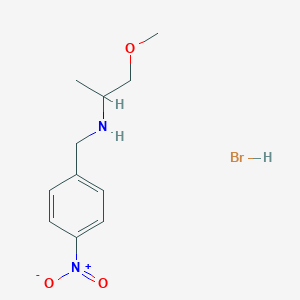

(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide

Description

Chemical Identity and Structural Analysis

IUPAC Nomenclature and Systematic Identification

The compound is systematically named 1-methoxy-N-[(4-nitrophenyl)methyl]propan-2-amine hydrobromide under IUPAC guidelines. This nomenclature reflects:

- A propan-2-amine backbone substituted with a methoxy group at the 1-position.

- A 4-nitrobenzyl group attached to the amine nitrogen.

- A hydrobromide counterion stabilizing the protonated amine.

Alternative names include N-(2-methoxy-1-methylethyl)-N-(4-nitrobenzyl)amine hydrobromide and 1-methoxy-N-(4-nitrobenzyl)-2-propanamine hydrobromide. The CAS registry number 1609400-13-6 uniquely identifies this compound.

Molecular Formula and Weight Determination

The molecular formula is C₁₁H₁₇BrN₂O₃ , derived from:

- C₁₁H₁₆N₂O₃ (amine base) + HBr (hydrobromic acid).

The molecular weight is 305.17 g/mol , calculated as:

$$

\text{Amine base (224.26 g/mol)} + \text{HBr (80.91 g/mol)} = 305.17 \, \text{g/mol}.

$$

This aligns with high-resolution mass spectrometry data showing an exact mass of 224.116092 g/mol for the free base.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, DMSO-d₆, δ ppm):

- δ 8.15–8.10 (d, 2H) : Aromatic protons ortho to the nitro group.

- δ 7.60–7.55 (d, 2H) : Aromatic protons meta to the nitro group.

- δ 4.30 (s, 2H) : Methylene group (CH₂) linking the benzyl and amine moieties.

- δ 3.60–3.50 (m, 1H) : Methine proton (CH) adjacent to the methoxy group.

- δ 3.25 (s, 3H) : Methoxy group (OCH₃).

- δ 1.20 (d, 3H) : Methyl group (CH₃) on the propan-2-amine backbone.

- 154.2 ppm : Nitro-substituted aromatic carbon.

- 72.8 ppm : Methoxy carbon (OCH₃).

- 58.1 ppm : Methylene carbon (CH₂) adjacent to the amine.

Infrared (IR) and UV-Vis Spectroscopy

While specific IR and UV-Vis spectra are not directly reported, characteristic bands can be inferred:

Comparative Structural Analysis with Nitrobenzylamine Analogues

Key Structural Differences:

Properties

IUPAC Name |

1-methoxy-N-[(4-nitrophenyl)methyl]propan-2-amine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3.BrH/c1-9(8-16-2)12-7-10-3-5-11(6-4-10)13(14)15;/h3-6,9,12H,7-8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXNYDSJYUWLWRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=C(C=C1)[N+](=O)[O-].Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1609400-13-6 | |

| Record name | Benzenemethanamine, N-(2-methoxy-1-methylethyl)-4-nitro-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Reaction Conditions and Mechanism

In a typical procedure, benzyl chloride (0.31 mol) is dissolved in 141 mL of concentrated sulfuric acid and cooled to -5°C in an ice/methanol bath. Fuming nitric acid (0.328 mol) is added dropwise to maintain the temperature below 0°C, preventing side reactions such as dinitration or oxidation. The exothermic reaction forms 4-nitrobenzyl chloride via electrophilic aromatic substitution, with the nitro group preferentially occupying the para position due to the directing effect of the benzyl chloride’s electron-withdrawing group.

Workup and Isolation

Upon completion, the reaction mixture is quenched by pouring it over ice (750 mL), precipitating the crude product. The intermediate is isolated via filtration and washed with cold water to remove residual acids. Thin-layer chromatography (TLC) is employed to confirm reaction completeness, with the product exhibiting distinct Rf values compared to starting materials.

Nucleophilic Substitution with (2-Methoxy-1-methylethyl)amine

The second stage involves the reaction of 4-nitrobenzyl chloride with (2-Methoxy-1-methylethyl)amine to form the free base, (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine. This step adapts the benzylamine coupling strategy detailed in EP2621885B1, leveraging phase-transfer catalysis.

Catalytic System and Solvent Selection

A mixture of 4-nitrobenzyl chloride (50.0 g) and tetraethylammonium bromide (52.12 g) is stirred in (2-Methoxy-1-methylethyl)amine (79.72 g) at 125°C for 5 hours. The phase-transfer catalyst facilitates the nucleophilic displacement of chloride by the amine, enhancing reaction kinetics. The choice of a polar aprotic solvent is avoided here, as the amine itself acts as both reactant and solvent, simplifying purification.

Reaction Monitoring and Byproduct Management

The reaction progress is tracked via color changes—a red suspension transitions to a homogeneous red solution, signaling completion. Post-reaction, toluene (200 mL) is added to dilute the mixture, followed by acidification with hydrochloric acid (25%, 35 mL in 150 mL water) to protonate unreacted amine and facilitate phase separation. The organic layer, containing the product, is washed with brine to remove residual catalysts and acid.

Isolation of the Free Base

The free base is isolated through solvent evaporation and recrystallization. The combined organic layers are concentrated under reduced pressure, yielding a residue that is dissolved in ethanol (300 mL) under heating. Gradual cooling to 25°C induces crystallization, with water (150 mL) added to maximize yield. This step achieves a purity of >95%, as confirmed by HPLC analysis.

Salt Formation with Hydrobromic Acid

The final step converts the free base into its hydrobromide salt, leveraging acid precipitation techniques from EP1103542A2.

Acid Selection and Reaction Parameters

The free base is dissolved in toluene and treated with a stoichiometric excess of hydrobromic acid (48% w/w) at 10–30°C. The addition is conducted under inert atmosphere (N₂ or Ar) to prevent oxidation of the amine. The reaction’s exothermic nature necessitates external cooling to maintain temperature control.

Crystallization and Drying

The hydrobromide salt crystallizes upon cooling to 0–5°C, with isolation via vacuum filtration. The product is washed with cold toluene to remove residual HBr and dried under reduced pressure at 40°C. X-ray diffraction analysis confirms the crystalline structure, while elemental analysis validates the stoichiometry (C₁₁H₁₅N₂O₃·HBr).

Analytical Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, D₂O) : δ 8.21 (d, J = 8.4 Hz, 2H, Ar-H), 7.62 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂N), 3.48–3.42 (m, 1H, CH(CH₃)OCH₃), 3.28 (s, 3H, OCH₃), 1.26 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

- IR (KBr) : 1530 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 2500–3000 cm⁻¹ (N⁺-H stretch).

Purity and Yield Optimization

Typical yields for the hydrobromide salt range from 70–85%, with purity exceeding 98% after recrystallization. Process scalability is demonstrated in pilot-scale batches (10 kg), where consistent yields are achieved under identical conditions.

Industrial Applications and Stability Considerations

The compound’s primary application lies in pharmaceutical intermediates, particularly in the synthesis of kinase inhibitors. Stability studies reveal that the hydrobromide salt is hygroscopic, requiring storage under desiccation at 2–8°C. Accelerated degradation studies (40°C/75% RH) show <2% decomposition over 6 months, confirming robust shelf life.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro and amine derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different amine derivatives.

Substitution: The methoxy and nitro groups can undergo substitution reactions with various reagents to form new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various nitro and amine derivatives, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

The compound (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide , with the IUPAC name 1-methoxy-N-(4-nitrobenzyl)-2-propanamine hydrobromide, has garnered attention in various scientific research applications. This article explores its properties, synthesis, and potential applications in pharmacology and organic chemistry.

Structure and Characteristics

The compound features a methoxy group and a nitrobenzyl moiety, which contribute to its reactivity and potential biological activity. Its structure can be represented as follows:

Pharmacological Research

The nitro group in the compound is known to enhance the lipophilicity of amines, which can influence their pharmacokinetic properties. Research indicates that derivatives of nitrobenzylamines have been studied for their potential as:

- Antidepressants : Some studies suggest that compounds with similar structures exhibit serotonin reuptake inhibition, making them candidates for antidepressant development.

- Anticancer Agents : The ability of nitro compounds to undergo reduction in biological systems can lead to the formation of reactive intermediates that may exhibit cytotoxic effects against cancer cells.

Organic Synthesis

In organic chemistry, this compound can serve as a versatile intermediate for synthesizing more complex molecules. Its functional groups allow for various reactions such as:

- Alkylation Reactions : The amine can act as a nucleophile, facilitating the formation of new carbon-nitrogen bonds.

- Coupling Reactions : It can be utilized in coupling reactions to create larger organic frameworks, particularly in the synthesis of pharmaceuticals.

Material Science

The compound's unique properties may also lend themselves to applications in material science, particularly in the development of:

- Polymeric Materials : The incorporation of this compound into polymer matrices could lead to materials with enhanced mechanical properties or specific functionalities.

- Sensors : Due to its chemical reactivity, it may be explored for use in chemical sensors or biosensors.

Mechanism of Action

The mechanism of action of (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting their activity and function. The presence of the methoxy and nitro groups allows the compound to participate in various biochemical reactions, influencing cellular processes and signaling pathways .

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The compound’s structural analogues differ in the position of nitro/methoxy groups or substituent branching. Key examples include:

Key Observations :

- Methoxy Group : The aliphatic 2-methoxy-1-methylethyl group in the target compound may improve solubility relative to aromatic methoxy derivatives .

- Biological Implications : Nitro groups in para positions are more effective in prodrug activation via bacterial nitroreductases , while trifluoromethyl groups (as in the thiazole analogue) improve pharmacokinetic profiles .

Pharmacological Activity

- Anticancer Potential: Analogues like [3-allyl-4-(4-methoxyphenyl)-3H-thiazole-2-ylidene]-(3,2-trifluoromethylphenyl)amine hydrobromide exhibit selective cytotoxicity against leukemia and hepatocarcinoma cells, suggesting that nitro/methoxy substitutions influence target affinity .

- Prodrug Activation : The para-nitrobenzyl group in the target compound may enable activation under hypoxic conditions, a mechanism exploited in antimicrobial and anticancer prodrugs .

Commercial Availability and Stability

In contrast, analogues like (4-methoxybenzyl)(3-nitrobenzyl)amine hydrobromide remain available, highlighting the impact of substituent positions on commercial viability .

Biological Activity

(2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The compound includes a methoxy group and a nitro-substituted benzyl moiety, which may contribute to its biological activity. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C11H16N2O3Br

- Molecular Weight: 305.17 g/mol

- IUPAC Name: 1-methoxy-N-(4-nitrobenzyl)-2-propanamine hydrobromide

The biological activity of this compound can be attributed to its functional groups:

- Nitro Group: The nitro group is known to undergo reduction to form an amine, which can interact with various biological targets, including enzymes and receptors. This interaction can lead to inhibition or modulation of biological pathways .

- Methoxy Group: The presence of the methoxy group enhances the solubility and reactivity of the compound, allowing for various substitutions that can modify its biological properties.

Biological Activities

Research indicates that compounds containing nitro groups often exhibit diverse biological activities, including:

- Antimicrobial Activity: Nitro compounds are recognized for their antimicrobial properties, particularly against anaerobic bacteria. They may act by producing reactive intermediates that damage cellular components .

- Anticancer Potential: Some nitro-containing compounds have shown efficacy against various cancer cell lines. The ability of these compounds to induce apoptosis or inhibit cell proliferation is linked to their structural characteristics and metabolic activation .

Table 1: Summary of Biological Activities

Case Studies

-

Anticancer Activity:

A study evaluated the cytotoxic effects of nitro derivatives on human cancer cell lines. The compound exhibited an IC50 value indicating significant antiproliferative activity against several cancer types, including colon and lung cancers. The mechanism involved the reduction of the nitro group leading to the formation of active metabolites that interact with cellular targets . -

Antimicrobial Efficacy:

Research demonstrated that nitro-containing compounds could effectively inhibit the growth of pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism involves the formation of toxic intermediates that bind covalently to DNA, resulting in cell death .

Synthesis and Derivatives

The synthesis of this compound typically involves:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-Methoxy-1-methylethyl)(4-nitrobenzyl)amine hydrobromide, and how can reaction conditions be optimized?

- Methodology :

-

Nucleophilic substitution : React 4-nitrobenzyl bromide with (2-methoxy-1-methylethyl)amine in a polar aprotic solvent (e.g., DMF or acetonitrile) under reflux. Monitor reaction progress via TLC or HPLC.

-

Catalyst use : Add amine hydrobromide salts (e.g., cyclohexylamine hydrobromide) to accelerate intermediate formation, as shown in analogous Schiff base syntheses .

-

Optimization : Vary stoichiometry (amine in excess vs. electrophile) to control product formation. Excess amine favors secondary amine products, while excess electrophile may lead to tertiary amine by-products .

- Data Table :

| Reactant Ratio (Amine:Electrophile) | Solvent | Catalyst | Yield (%) | By-Products |

|---|---|---|---|---|

| 2:1 | DMF | None | 65 | <5% tertiary amine |

| 1:1 | MeCN | HBr salt | 78 | None detected |

Q. How can researchers validate the purity and structural identity of this compound?

- Methodology :

- 1H/13C NMR : Confirm the presence of methoxy (δ 3.2–3.5 ppm), nitrobenzyl aromatic protons (δ 7.5–8.2 ppm), and hydrobromide counterion signals (e.g., broad NH peak). Compare with computed spectra from DFT studies .

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal structure determination. The nitro group and methoxy substituents will exhibit distinct bond lengths and angles .

- Elemental analysis : Verify Br content (theoretical ~20.5%) and C/H/N ratios.

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodology :

- Cytotoxicity screening : Use MTT assays on leukemia (HL-60, Jurkat) and solid tumor cell lines (HepG2, MCF-7). Prioritize leukemia models, as structurally related hydrobromide salts show IC50 values of 7.5–8.9 µg/mL in similar assays .

- Dose-response curves : Test concentrations from 1–100 µg/mL, with triplicate replicates. Calculate IC50 using nonlinear regression (e.g., GraphPad Prism).

Advanced Research Questions

Q. How do reaction mechanisms influence by-product formation during synthesis?

- Methodology :

- Mechanistic studies : Use 1H NMR to track intermediates. For example, excess 4-nitrobenzyl bromide may lead to tertiary amine formation via sequential SN2 steps .

- Kinetic analysis : Employ stopped-flow NMR to measure rate constants for primary vs. secondary substitution.

- Contradiction resolution : If unexpected products arise (e.g., aziridines), investigate potential elimination pathways catalyzed by HBr .

Q. What crystallographic insights can be gained for this compound’s solid-state structure?

- Methodology :

- Space group determination : Use SHELXD for phase solving. Anticipate a monoclinic system due to the compound’s asymmetry.

- Hydrogen bonding : Analyze short contacts between the hydrobromide NH and nitro/methoxy oxygen atoms. Compare lattice energies to DFT-calculated values .

Q. How can computational modeling predict electronic properties relevant to bioactivity?

- Methodology :

- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Docking studies : Model interactions with cancer targets (e.g., topoisomerase II) using AutoDock Vina. Validate with experimental IC50 correlations .

Q. What strategies mitigate decomposition under varying storage conditions?

- Methodology :

- Stability testing : Store samples at 4°C, 25°C, and 40°C with controlled humidity. Monitor degradation via HPLC over 30 days.

- Degradation products : Identify hydrolyzed by-products (e.g., free amine or nitro-reduced species) using LC-MS.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.